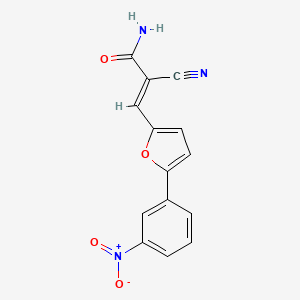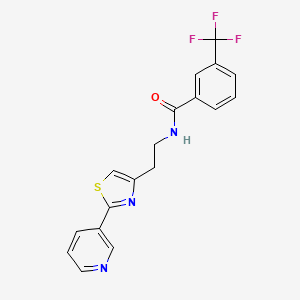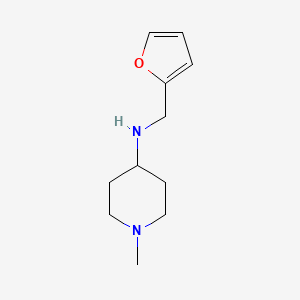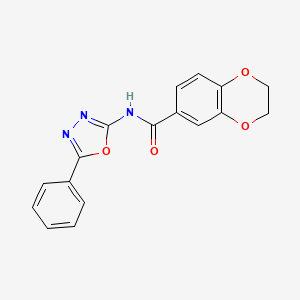
(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide” is a complex organic compound that contains a furan ring, a nitrophenyl group, a cyano group, and an acrylamide group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The nitrophenyl group is a phenyl ring (a six-membered aromatic ring) with a nitro group (-NO2) attached . The cyano group (-CN) and the acrylamide group (-CH=CHCONH2) are functional groups that can participate in various chemical reactions .
Applications De Recherche Scientifique
Green Organic Chemistry Synthesis
(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has been used in green organic chemistry synthesis. A study demonstrated its synthesis under microwave radiation, followed by enantioselective reduction by various fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide. This process was characterized by high yields and enantiomeric excess, showcasing the compound's role in environmentally friendly synthesis techniques (Jimenez et al., 2019).
Corrosion Inhibition
This compound and its derivatives have applications in corrosion inhibition. Research has shown that certain acrylamide derivatives, including those related to this compound, can effectively inhibit corrosion of copper in nitric acid solutions. These findings are significant for industrial applications where corrosion resistance is critical (Abu-Rayyan et al., 2022).
Cytotoxic Agents in Cancer Research
Some derivatives of this compound have been explored as potential cytotoxic agents for cancer treatment. Studies have synthesized focused compound libraries to enhance potency against various cancer cell lines, highlighting the potential of these derivatives in developing new cancer therapies (Tarleton et al., 2013).
Antiviral Applications
A derivative of this compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, demonstrated inhibitory effects against SARS coronavirus helicase. It suppressed enzymatic activities crucial for the virus, suggesting potential for antiviral drug development (Lee et al., 2017).
Antibacterial Research
Earlier studies on similar compounds, like 2-cyano-3-(5-nitro-2-furyl) acrylamides, explored their antibacterial properties. However, some of these derivatives did not exhibit the expected antibacterial activity, indicating the complex nature of these compounds in medical applications (Saikachi & Suzuki, 1959).
Propriétés
Numéro CAS |
302552-94-9 |
|---|---|
Formule moléculaire |
C14H9N3O4 |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C14H9N3O4/c15-8-10(14(16)18)7-12-4-5-13(21-12)9-2-1-3-11(6-9)17(19)20/h1-7H,(H2,16,18) |
Clé InChI |
GZQOBPXLYWIDLX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-Pyridin-4-yloxyazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2372543.png)

![2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2372546.png)

![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2372552.png)
![Methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2372555.png)

![4-[(2-Carbamoylethyl)amino]benzoic acid](/img/structure/B2372558.png)


![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2372562.png)
